Regulatory Acceptance Limit and Control Strategy Differentiation
Iopamidol EP Impurity C is subject to a maximum allowed limit of 0.1% in the EP and USP monographs, identical to the limit for several other specified impurities (e.g., Impurity A, Impurity B). However, its control strategy differs from Impurity H (USP Related Compound C), which has a limit of 0.5%. This quantitative specification directly impacts analytical method validation and release criteria [1].
| Evidence Dimension | Pharmacopoeial Acceptance Limit (% of API) |
|---|---|
| Target Compound Data | ≤ 0.1% |
| Comparator Or Baseline | Iopamidol EP Impurity H (USP Related Compound C): ≤ 0.5%; Impurity A: ≤ 0.1%; Impurity B: ≤ 0.1% |
| Quantified Difference | Equivalent to Impurity A and B; 5× more stringent limit than Impurity H |
| Conditions | USP32-NF27 monograph, HPLC related compounds test |
Why This Matters
Selecting a reference standard with the correct pharmacopoeial limit ensures accurate calibration and compliance during quality control testing.
- [1] United States Pharmacopeia. Iopamidol. USP32-NF27, Official Monographs, p. 2714. View Source
